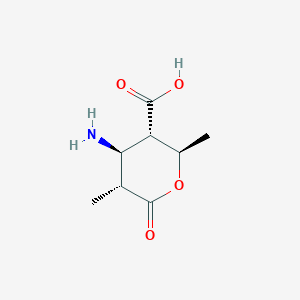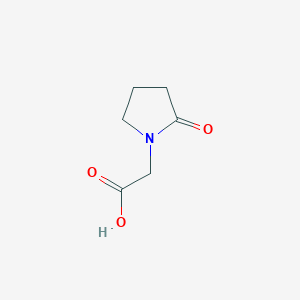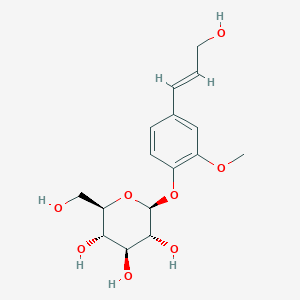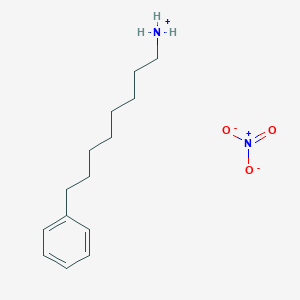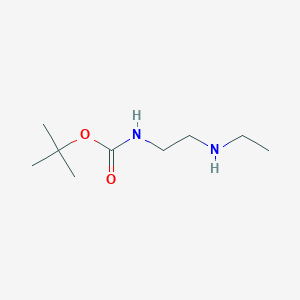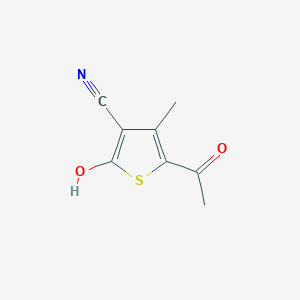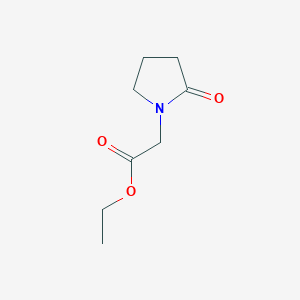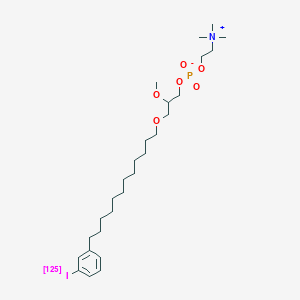
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine, commonly known as iodinated lipid, is a synthetic compound that is used in scientific research. It is a phospholipid derivative that is used to label proteins and lipids in biological membranes. Iodinated lipids have been widely used in the study of membrane dynamics, protein-lipid interactions, and lipid signaling pathways.
Mechanism Of Action
The mechanism of action of iodinated lipids is based on their ability to label proteins and lipids in biological membranes. The iodine atom introduced at the sn-2 position of the glycerol backbone allows the iodinated lipid to be detected using various techniques, such as autoradiography or mass spectrometry. This allows researchers to track the movements and interactions of labeled proteins and lipids in biological membranes.
Biochemical And Physiological Effects
Iodinated lipids do not have any known biochemical or physiological effects on cells or organisms. They are simply used as labeling agents in scientific research.
Advantages And Limitations For Lab Experiments
The advantages of using iodinated lipids in scientific research include their ability to label proteins and lipids in biological membranes, their high specificity, and their compatibility with various techniques, such as autoradiography or mass spectrometry. However, iodinated lipids also have some limitations, such as their potential toxicity and their limited availability.
Future Directions
There are several future directions for the use of iodinated lipids in scientific research. One direction is the development of new iodinated lipids with improved properties, such as increased specificity or reduced toxicity. Another direction is the application of iodinated lipids in the study of lipid signaling pathways and lipid metabolism. Finally, iodinated lipids could be used in the development of new drugs or therapies that target specific proteins or lipids in biological membranes.
Synthesis Methods
The synthesis of iodinated lipids involves the reaction of a phospholipid with an iodinating agent. The most commonly used iodinating agent is iodine monochloride (ICl). The reaction between the phospholipid and ICl results in the introduction of an iodine atom at the sn-2 position of the glycerol backbone. The resulting iodinated lipid can then be purified and used in scientific research.
Scientific Research Applications
Iodinated lipids have been widely used in scientific research to study membrane dynamics, protein-lipid interactions, and lipid signaling pathways. They have been used to label proteins and lipids in biological membranes, allowing researchers to track their movements and interactions. Iodinated lipids have also been used to study lipid rafts, which are specialized regions of the cell membrane that are enriched in cholesterol and sphingolipids.
properties
CAS RN |
121269-43-0 |
|---|---|
Product Name |
1-O-(12-(2-Iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine |
Molecular Formula |
C27H49INO6P |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
[3-[12-(3-(125I)iodanylphenyl)dodecoxy]-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H49INO6P/c1-29(2,3)19-21-34-36(30,31)35-24-27(32-4)23-33-20-14-12-10-8-6-5-7-9-11-13-16-25-17-15-18-26(28)22-25/h15,17-18,22,27H,5-14,16,19-21,23-24H2,1-4H3/i28-2 |
InChI Key |
ZSEKDUVBISKQAJ-LYCVTSOGSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)[125I])OC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COCCCCCCCCCCCCC1=CC(=CC=C1)I)OC |
synonyms |
1-O-(12-(2-iodophenyl)dodecyl)-2-O-methylglycero-3-phosphocholine NM 294 NM-294 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



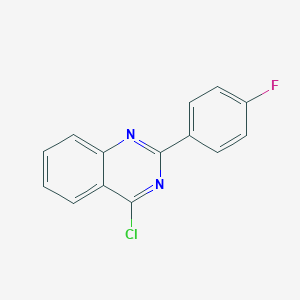
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
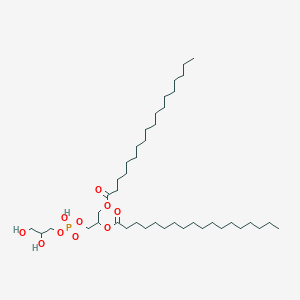
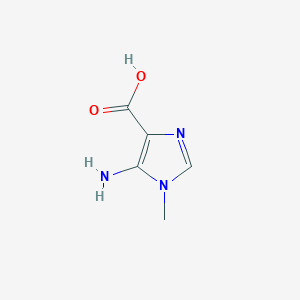
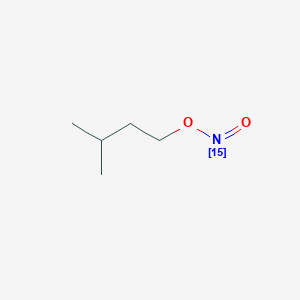
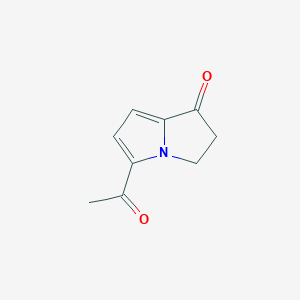
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)
